3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including the ring-opening polymerization of aziridines and the cyclization of appropriate precursors . The final step involves the coupling of the azetidine derivative with benzonitrile, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the azetidine ring.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azetidine ring’s ring strain can facilitate interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
Cyclohexylsulfonyl chloride: A precursor used in the synthesis of sulfonyl-containing compounds.
Benzonitrile: A simple aromatic nitrile used as a starting material in organic synthesis
Uniqueness
3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azetidine ring, in particular, provides a unique structural motif that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
3-(3-cyclohexylsulfonylazetidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c18-10-13-5-4-6-14(9-13)17(20)19-11-16(12-19)23(21,22)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSZTBLXRVLYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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